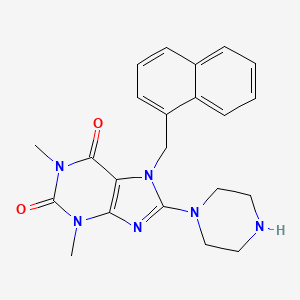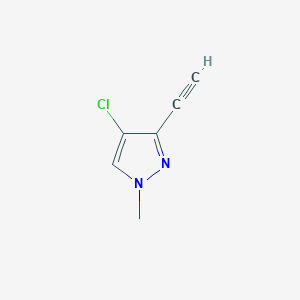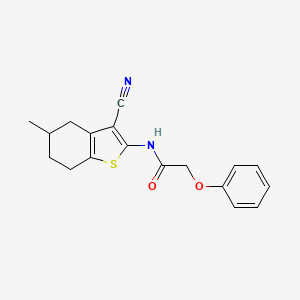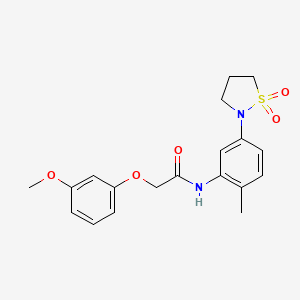
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It is commonly used in scientific research to study the role of dopamine in various physiological and pathological processes.
Mechanism of Action
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione 23390 is a selective dopamine D1 receptor antagonist. It binds to the D1 receptor and blocks the action of dopamine, which is a neurotransmitter that plays a key role in reward, motivation, and movement. By blocking the D1 receptor, this compound 23390 can alter the activity of the dopamine system and affect behavior and cognition.
Biochemical and Physiological Effects:
This compound 23390 has been shown to produce a range of biochemical and physiological effects. In animal models, it has been shown to reduce locomotor activity, impair working memory, and decrease the reinforcing effects of drugs of abuse. This compound 23390 has also been shown to modulate synaptic plasticity and alter the activity of various neurotransmitter systems.
Advantages and Limitations for Lab Experiments
One advantage of using 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione 23390 in lab experiments is that it is a selective dopamine D1 receptor antagonist, which allows for the specific manipulation of the dopamine system. However, one limitation of using this compound 23390 is that it can produce non-specific effects on other neurotransmitter systems, which can complicate the interpretation of results.
Future Directions
There are several future directions for research involving 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione 23390. One area of interest is the role of dopamine in addiction and drug abuse. Another area of interest is the use of this compound 23390 in the treatment of Parkinson's disease and schizophrenia. Additionally, researchers may investigate the effects of this compound 23390 on other neurotransmitter systems and its potential use as a tool for studying synaptic plasticity.
Conclusion:
In conclusion, this compound 23390 is a selective dopamine D1 receptor antagonist that is commonly used in scientific research to study the role of dopamine in various physiological and pathological processes. Its specific mechanism of action and range of effects make it a valuable tool for investigating the dopamine system. However, its non-specific effects on other neurotransmitter systems must be taken into account when interpreting results. Future research involving this compound 23390 may shed light on the role of dopamine in various diseases and provide insights into the mechanisms underlying synaptic plasticity.
Synthesis Methods
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione 23390 can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the following steps:
1. Preparation of 7-(naphthalen-1-ylmethyl)-1,3-dimethylxanthine
2. Preparation of 7-(naphthalen-1-ylmethyl)-1,3-dimethylxanthine-8-carboxaldehyde
3. Preparation of 1,3-dimethyl-8-(piperazin-1-yl)-xanthine-2,6-dione
4. Preparation of this compound 23390
Scientific Research Applications
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione 23390 is widely used in scientific research to study the role of dopamine in various physiological and pathological processes. It is commonly used in animal models to investigate the effects of dopamine on behavior, cognition, and addiction. This compound 23390 has also been used in studies on Parkinson's disease, schizophrenia, and drug abuse.
properties
IUPAC Name |
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-25-19-18(20(29)26(2)22(25)30)28(21(24-19)27-12-10-23-11-13-27)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9,23H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOQPGZBMDFBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(3-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2576463.png)



![N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N'-(3-bromo-2,6-difluorophenyl)oxamide](/img/structure/B2576468.png)




![2-[4-(2-Methoxyethoxy)phenyl]acetonitrile](/img/structure/B2576475.png)